molecular formula C7H10O2 B079207 2-Cyclopentene-1-acetic acid CAS No. 13668-61-6

2-Cyclopentene-1-acetic acid

Cat. No. B079207
CAS RN: 13668-61-6
M. Wt: 126.15 g/mol
InChI Key: NNRZTJAACCRFRV-UHFFFAOYSA-N
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Patent
US07038064B2

Procedure details

For example, 4-pentenoic acid or an ester thereof yields γ-hydroxymethyl-γ-butyrolactone (5-hydroxymethyldihydrofuran-2-one) in a high yield. Cyclopentene-3-acetic acid yields 2,3-dihydroxycyclopentaneacetic acid γ-lactone, and 5-norbornene-2-carboxylic acid yields 5,6-dihydroxybicyclo[2.2.1]octane-2-carboxylic acid γ-lactone (5-hydroxy-2,6-norbornanecarbolactone=5-hydroxy-3-oxatricyclo[4.2. 1.04,8]nonan-2-one) in high yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].O[CH2:9][CH:10]1[O:15][C:13](=[O:14])[CH2:12][CH2:11]1>>[CH:5]1[CH2:10][CH2:9][CH:3]([CH2:2][C:1]([OH:7])=[O:6])[CH:4]=1.[CH:2]12[CH2:3][CH:10]([CH:9]=[CH:1]1)[CH2:11][CH:12]2[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)(=O)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(CC1)CC(=O)O
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.